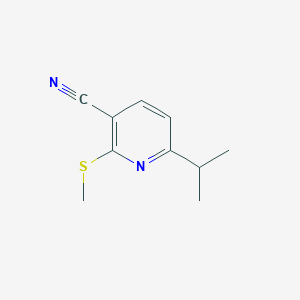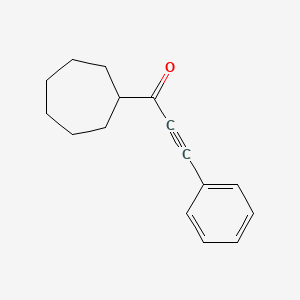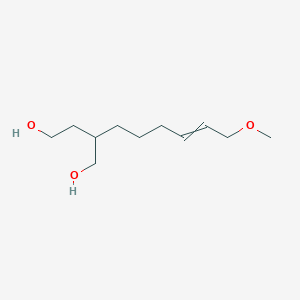![molecular formula C14H8BrF3N2 B12611027 2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12611027.png)
2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by the presence of a bromophenyl group at the 2-position and a trifluoromethyl group at the 6-position of the pyrazolo[1,5-a]pyridine core. Pyrazolo[1,5-a]pyridines are known for their significant role in medicinal chemistry due to their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine can be achieved through various methods. One efficient route involves the base-mediated [3 + 2]-cycloannulation strategy. This method uses (E)-β-iodovinyl sulfones and 1-aminopyridinium iodide under basic conditions to form the pyrazolo[1,5-a]pyridine core . The reaction is typically carried out in the presence of potassium carbonate (K₂CO₃) as a base, which facilitates the cycloannulation and desulfonylation processes.
Another method involves copper-mediated oxidative [3 + 2]-annulation of nitroalkenes with in situ generated pyridinium imines . This reaction uses copper acetate (Cu(OAc)₂) as a catalyst and proceeds under oxidative conditions to form the desired pyrazolo[1,5-a]pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The choice of method would depend on factors such as yield, cost, and environmental considerations. The base-mediated [3 + 2]-cycloannulation strategy is advantageous due to its broad substrate scope and good functional group tolerance .
化学反应分析
Types of Reactions
2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The pyrazolo[1,5-a]pyridine core can undergo oxidation under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation can lead to the formation of oxidized pyrazolo[1,5-a]pyridine derivatives.
科学研究应用
2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Chemical Biology: It is used as a probe to study biological processes and molecular interactions.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Pharmaceutical Industry: It is explored for its potential use in drug development and as a lead compound for the synthesis of new pharmaceuticals.
作用机制
The mechanism of action of 2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
相似化合物的比较
Similar Compounds
2-Phenyl-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine: Lacks the bromine substituent, which can affect its reactivity and biological activity.
2-(3-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine: Contains a chlorine substituent instead of bromine, leading to different chemical and biological properties.
2-(3-Bromophenyl)-6-methylpyrazolo[1,5-a]pyridine: Has a methyl group instead of a trifluoromethyl group, which can influence its chemical behavior and applications.
Uniqueness
2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine is unique due to the presence of both bromophenyl and trifluoromethyl groups. These substituents confer distinct chemical reactivity and biological activity, making the compound a valuable tool in various scientific research applications.
属性
分子式 |
C14H8BrF3N2 |
|---|---|
分子量 |
341.13 g/mol |
IUPAC 名称 |
2-(3-bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H8BrF3N2/c15-11-3-1-2-9(6-11)13-7-12-5-4-10(14(16,17)18)8-20(12)19-13/h1-8H |
InChI 键 |
CTOTWCZCLHKQIB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C2=NN3C=C(C=CC3=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[(1S)-1-Aminoethyl]-1,3-oxazole-4-carbonyl}-L-prolyl-L-isoleucine](/img/structure/B12610944.png)
![5,5'-Bis{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-2,2'-bipyrazine](/img/structure/B12610952.png)

![4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl-](/img/structure/B12610964.png)
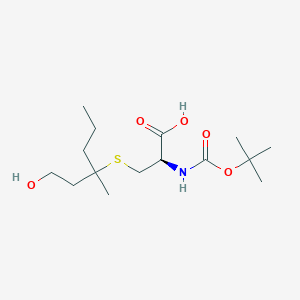
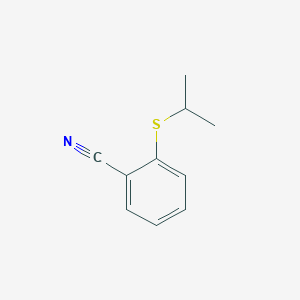

![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)
![1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B12611000.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B12611005.png)
